2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5H-pyrimido[4,5-b][1,4]oxazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2/c7-6-8-1-3-5(10-6)12-2-4(11)9-3/h1H,2H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXNFHYKOBUQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CN=C(N=C2O1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of 2 Chloro 5h,6h,7h Pyrimido 4,5 B 1 2 Oxazin 6 One
Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the presence of the fused oxazinone ring and the chloro-substituent, makes the C-2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions provides a versatile platform for the introduction of a wide array of functional groups.
Reaction with Oxygen Nucleophiles (e.g., Alkoxides, Phenoxides)
The displacement of the C-2 chlorine atom by oxygen-based nucleophiles, such as alkoxides and phenoxides, is a common strategy to introduce ether linkages. These reactions typically proceed under basic conditions, where the nucleophilicity of the oxygen species is enhanced. For instance, treatment of 2-chloro-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one with sodium methoxide in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures is expected to yield the corresponding 2-methoxy derivative. Similarly, phenoxides can be employed to generate aryl ether derivatives. The reaction conditions can be tailored by the choice of base, solvent, and temperature to optimize the yield of the desired product.
Table 1: Representative SNAr Reactions with Oxygen Nucleophiles
| Nucleophile | Reagent | Base | Solvent | Product |
| Methoxide | Sodium Methoxide | - | Methanol/THF | 2-methoxy-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one |
| Phenoxide | Sodium Phenoxide | - | DMF | 2-phenoxy-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one |
Reaction with Nitrogen Nucleophiles (e.g., Amines, Hydrazines)
The reaction with nitrogen nucleophiles is a cornerstone in the functionalization of chloropyrimidines. Primary and secondary amines, as well as hydrazines, readily displace the C-2 chlorine to form the corresponding amino and hydrazinyl derivatives. These reactions often proceed under milder conditions compared to those with oxygen nucleophiles and can sometimes be carried out without the need for a strong base, as the amine itself can act as a base to neutralize the liberated HCl. However, the use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is common to drive the reaction to completion. The high reactivity of 2-chloropyrimidines towards amination often makes transition-metal catalysis unnecessary for this transformation.
Hydrazines react in a similar fashion to yield hydrazinyl-pyrimido[4,5-b]oxazinones, which are valuable intermediates for the synthesis of further condensed heterocyclic systems.
Table 2: Representative SNAr Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent | Base | Solvent | Product |
| Morpholine | Morpholine | K2CO3 | Acetonitrile | 2-(morpholin-4-yl)-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one |
| Aniline | Aniline | DIPEA | NMP | 2-(phenylamino)-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one |
| Hydrazine | Hydrazine hydrate | - | Ethanol | 2-hydrazinyl-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one |
Reaction with Sulfur Nucleophiles (e.g., Thiolates)
Sulfur nucleophiles, such as thiolates, are also effective in displacing the C-2 chlorine atom. These reactions are typically carried out by treating the chloro-compound with a thiol in the presence of a base, such as sodium hydride or potassium carbonate, to generate the more nucleophilic thiolate in situ. This method allows for the introduction of a thioether linkage, which is a common functional group in many biologically active molecules. The high nucleophilicity of sulfur compounds ensures that these reactions are generally efficient.
Table 3: Representative SNAr Reactions with Sulfur Nucleophiles
| Nucleophile | Reagent | Base | Solvent | Product |
| Ethanethiolate | Ethanethiol | NaH | THF | 2-(ethylthio)-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one |
| Thiophenoxide | Thiophenol | K2CO3 | DMF | 2-(phenylthio)-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are highly applicable to the functionalization of 2-chloro-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, typically between an organoboron compound and a halide. In the context of 2-chloro-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one, this reaction would involve coupling with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) or catalysts derived from palladium(II) acetate with phosphine ligands, can be employed. This reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C-2 position.
Table 4: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Catalyst | Ligand | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh3)4 | - | Na2CO3 | Toluene/Water | 2-phenyl-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one |
| Thiophene-2-boronic acid | Pd(OAc)2 | SPhos | K3PO4 | Dioxane/Water | 2-(thiophen-2-yl)-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While direct SNAr with amines is often feasible for highly activated chloropyrimidines, the Buchwald-Hartwig amination provides a complementary and often more general method, particularly for less nucleophilic amines or when milder reaction conditions are required. This reaction involves the coupling of the chloro-compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and can be tailored to the specific substrates.
Table 5: Representative Buchwald-Hartwig Amination Reactions
| Amine | Catalyst | Ligand | Base | Solvent | Product |
| Aniline | Pd2(dba)3 | XPhos | Cs2CO3 | Toluene | 2-(phenylamino)-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one |
| Pyrrolidine | Pd(OAc)2 | BINAP | NaOtBu | Dioxane | 2-(pyrrolidin-1-yl)-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one |
Sonogashira Coupling and Other C-C/C-heteroatom Couplings
The presence of a chlorine atom at the 2-position of the pyrimidine ring makes 2-chloro-5H,6H,7H-pyrimido[4,5-b] nih.govresearchgate.netoxazin-6-one a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.
The Sonogashira coupling , a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, is a viable route for the derivatization of this pyrimidooxazinone. While direct studies on this specific compound are not extensively documented, analogous transformations on other chloro-substituted pyrimidines and related heterocycles are well-established. researchgate.netnih.govresearchgate.net The reaction typically proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
| Catalyst/Reagents | Alkyne Substrate | General Conditions | Expected Product |
| Pd(PPh₃)₄, CuI, Et₃N | Phenylacetylene | Anhydrous solvent (e.g., THF, DMF), inert atmosphere, elevated temperature | 2-(Phenylethynyl)-5H,6H,7H-pyrimido[4,5-b] nih.govresearchgate.netoxazin-6-one |
| PdCl₂(PPh₃)₂, CuI, piperidine | Propargyl alcohol | Anhydrous solvent, inert atmosphere | 2-(3-Hydroxyprop-1-yn-1-yl)-5H,6H,7H-pyrimido[4,5-b] nih.govresearchgate.netoxazin-6-one |
Beyond the Sonogashira reaction, the 2-chloro substituent is amenable to other palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling with boronic acids and Buchwald-Hartwig amination for the introduction of nitrogen-based nucleophiles. nih.govresearchgate.net These reactions significantly broaden the scope of accessible derivatives, allowing for the introduction of aryl, heteroaryl, and amino moieties at the 2-position.
Transformations Involving the Pyrimidine Ring
The pyrimidine ring of 2-chloro-5H,6H,7H-pyrimido[4,5-b] nih.govresearchgate.netoxazin-6-one is subject to a variety of transformations that can alter its structure and properties. These can range from simple nucleophilic substitutions to more complex ring-opening and rearrangement reactions.
Nucleophilic aromatic substitution (SNAr) at the C2 position is a primary mode of reactivity, with the chlorine atom serving as a good leaving group. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloride, leading to a diverse array of 2-substituted pyrimidooxazinones.
In some cases, reactions involving the pyrimidine ring can lead to more profound structural changes, such as ring contraction or expansion, although these are less common and often require specific reagents and conditions. researchgate.net For instance, treatment with strong bases or certain nucleophiles could potentially induce cleavage of the pyrimidine ring, followed by recyclization to form different heterocyclic systems.
Reactivity of the Oxazine (B8389632) Ring System
The oxazine ring, while generally more stable than the pyrimidine ring to nucleophilic attack, also possesses reactive sites that can be exploited for further functionalization.
Ring Opening and Recyclization Pathways
The oxazine ring contains an amide-like linkage which can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring opening. nih.govacademie-sciences.fr This can be a deliberate strategy to access acyclic precursors for the synthesis of other heterocyclic systems. For example, acidic hydrolysis could cleave the C-O bond, followed by further transformations of the resulting intermediate.
Recyclization pathways can be initiated following a ring-opening event. The intermediates generated can be trapped by other nucleophiles or undergo intramolecular cyclization to form new ring systems. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of any additional reagents present. nih.govresearchgate.net
Functionalization at Heteroatoms within the Oxazine Moiety
The nitrogen atom within the oxazine ring can be a site for functionalization. For instance, N-alkylation can occur under appropriate conditions, typically involving a strong base to deprotonate the nitrogen followed by reaction with an alkyl halide. This allows for the introduction of a variety of substituents at this position, further diversifying the chemical space accessible from the parent compound.
Mechanistic Studies of Reaction Pathways and Selectivity
The selectivity of reactions involving 2-chloro-5H,6H,7H-pyrimido[4,5-b] nih.govresearchgate.netoxazin-6-one is governed by the electronic properties of the heterocyclic system. The pyrimidine ring is electron-deficient, which activates the C2 position towards nucleophilic attack.
In palladium-catalyzed cross-coupling reactions, the mechanism follows the well-established catalytic cycle of oxidative addition, transmetalation (in the case of Suzuki coupling) or alkyne coordination/deprotonation (in Sonogashira coupling), and reductive elimination. The selectivity for the C2 position is dictated by the initial oxidative addition of the palladium catalyst to the C-Cl bond.
Mechanistic studies of ring-opening and recyclization reactions often involve the identification of key intermediates through spectroscopic methods or trapping experiments. nih.gov The pH of the reaction medium plays a crucial role in determining the pathway, with acidic conditions favoring cleavage of the ether linkage and basic conditions promoting hydrolysis of the amide bond. umich.edu The regioselectivity of these transformations is influenced by the relative stability of the intermediates formed during the reaction.
Derivatization Strategies and Structure Reactivity Relationships Within Pyrimido 4,5 B 1 2 Oxazinone Systems
Design and Synthesis of Substituted Pyrimido[4,5-b]nih.govresearchgate.netoxazin-6-one Derivatives
The synthesis of the pyrimido[4,5-b] nih.govresearchgate.netoxazine (B8389632) core can be efficiently achieved starting from substituted pyrimidines, such as 5-bromouracil. researchgate.net This foundational structure serves as a versatile template for a wide array of derivatives, which are primarily generated through modifications on the pyrimidine (B1678525) and oxazine rings.
The pyrimidine ring within the pyrimido[4,5-b] nih.govresearchgate.netoxazin-6-one scaffold is amenable to various positional modifications, particularly at the C-2 and C-4 positions. The presence of a chloro group at the C-2 position, as in the parent compound of interest, renders this site highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This allows for the introduction of a diverse range of functional groups.
Furthermore, palladium-mediated cross-coupling reactions, such as the Suzuki and Stille reactions, have been successfully employed to create carbon-carbon bonds at the C-2 position. researchgate.net These methods enable the introduction of various aryl, heteroaryl, and alkyl groups. Carbon-nitrogen bond-forming processes are also utilized to introduce amine functionalities. researchgate.net Modifications at the C-5 position of pyrimidine rings are also well-documented, often involving halogenation or cross-coupling reactions to enhance biological properties. mostwiedzy.plresearchgate.net
Table 1: Examples of C-2 Position Modifications on the Pyrimido[4,5-b] nih.govresearchgate.netoxazine Ring
| Reagent/Catalyst | Reaction Type | Resulting C-2 Substituent |
|---|---|---|
| Arylboronic acid / Pd catalyst | Suzuki Coupling | Aryl group |
| Organostannane / Pd catalyst | Stille Coupling | Alkyl or Aryl group |
| Primary/Secondary Amine | SNAr | Amino group |
This table is illustrative of common synthetic transformations applied to similar heterocyclic systems.
The oxazine ring offers additional sites for derivatization at the N-5 and C-7 positions. The secondary amine at the N-5 position can be targeted for N-alkylation or N-arylation reactions, introducing substituents that can modulate the molecule's steric and electronic properties.
The C-7 position, being a methylene (B1212753) group adjacent to the oxazine nitrogen, can be functionalized through various synthetic strategies. Depending on the synthetic route used to construct the ring system, precursors can be chosen that already bear a substituent at the C-7 position. For instance, reactions involving α-haloketones in the ring-closure step can lead to C-7 substituted derivatives. In some related heterocyclic systems, active methylene groups have been functionalized using Vilsmeier-Haack conditions to introduce a β-chlorovinyl aldehyde group, which serves as a versatile handle for further transformations. nih.gov
Combinatorial Chemistry Approaches for Pyrimido[4,5-b]nih.govresearchgate.netoxazinone Libraries
While specific large-scale combinatorial libraries of pyrimido[4,5-b] nih.govresearchgate.netoxazinones are not extensively detailed in the literature, the synthetic routes available lend themselves to combinatorial and parallel synthesis approaches. The reactivity of the C-2 chloro group allows for the rapid generation of a library of analogs by reacting the core structure with a diverse set of nucleophiles (amines, alcohols, thiols) or boronic acids in a parallel fashion.
Moreover, multicomponent reactions (MCRs), which have been effectively used for synthesizing related pyrimido-fused heterocycles, are a powerful tool for building molecular diversity. nih.gov An MCR approach could potentially construct the pyrimido[4,5-b] nih.govresearchgate.netoxazinone scaffold from three or more simple starting materials in a one-pot synthesis, where variation in each starting material would lead to a unique final product. This strategy is highly efficient for generating large libraries of compounds for screening purposes.
Elucidation of Structure-Reactivity Correlations for Chemical Transformations
The chemical reactivity of the pyrimido[4,5-b] nih.govresearchgate.netoxazinone system is intrinsically linked to the electronic nature of its substituents. The electron-deficient nature of the pyrimidine ring, especially with a halogen at C-2, is the primary driver for its reactivity towards nucleophiles.
The correlation between substituent electronics and reactivity can be summarized as follows:
Electron-withdrawing groups (EWGs) on the pyrimidine ring (e.g., at C-4) would further activate the C-2 position towards nucleophilic attack, increasing the rate of SNAr reactions.
Electron-donating groups (EDGs) on the pyrimidine ring would decrease the electrophilicity of the C-2 carbon, slowing down SNAr reactions.
The reactivity of related 1,4-oxazinone precursors in tandem cycloaddition/cycloreversion reactions to form pyridine (B92270) derivatives highlights the potential for the oxazine portion of the molecule to participate in pericyclic reactions. nih.govnih.gov The stability and reactivity of the oxazine ring itself can be influenced by substituents, potentially leading to ring-opening transformations under certain conditions. nih.gov
Table 2: Predicted Structure-Reactivity Correlations
| Substituent Position | Type of Substituent | Predicted Effect on Reactivity at C-2 |
|---|---|---|
| C-4 (Pyrimidine) | Electron-Withdrawing (e.g., -NO2) | Increased rate of SNAr |
| C-4 (Pyrimidine) | Electron-Donating (e.g., -NH2) | Decreased rate of SNAr |
| N-5 (Oxazine) | Electron-Withdrawing (e.g., -Acyl) | Increased electrophilicity of pyrimidine ring |
Stereochemical Considerations and Atropisomeric Properties (if applicable)
Stereochemistry in pyrimido[4,5-b] nih.govresearchgate.netoxazinone derivatives can arise from the introduction of chiral centers or through the phenomenon of axial chirality (atropisomerism).
A stereocenter can be created at the C-7 position of the oxazine ring if it bears two different substituents. The synthesis of such compounds would typically result in a racemic mixture, which could be resolved into individual enantiomers through chiral chromatography or diastereomeric salt formation. The specific stereoconfiguration can be crucial, as enantiomers often exhibit different biological activities. Studies on related pyrimido[6,1-b] nih.govresearchgate.netoxazin-6-one systems have shown the formation of diastereomers when a chiral side chain is introduced. academie-sciences.fracademie-sciences.fr
Atropisomerism is a form of axial chirality that results from hindered rotation around a single bond, most commonly a biaryl bond. nih.govsci-hub.se In the context of pyrimido[4,5-b] nih.govresearchgate.netoxazinone derivatives, atropisomers could potentially exist if a bulky substituent, such as an ortho-substituted aryl group, is introduced at a position that creates significant steric hindrance to rotation around the connecting single bond. For example, a large aryl group at C-2 coupled with a bulky substituent at N-5 could restrict rotation, leading to stable, isolable atropisomers. nih.gov The stability of these atropisomers is dependent on the rotational energy barrier; if the barrier is high enough (typically >20-23 kcal/mol), the isomers can be separated and will not interconvert at room temperature. sci-hub.se
Advanced Applications and Future Research Horizons of Pyrimido 4,5 B 1 2 Oxazinone Derivatives
Role as Versatile Building Blocks in Complex Organic Synthesis
The 2-chloro-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one scaffold is well-suited as a versatile building block in organic synthesis. The presence of a reactive chlorine atom on the pyrimidine (B1678525) ring, combined with the fused oxazinone ring, offers multiple sites for chemical modification and elaboration.
Precursors for Multi-Heterocyclic Architectures
The pyrimidooxazinone core can serve as a foundational element for the construction of diverse multi-heterocyclic systems. The reactivity of the 2-chloro substituent allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and the annulation of additional heterocyclic rings. For instance, reactions with binucleophiles could lead to the formation of tri- and tetracyclic compounds with novel structural frameworks. While specific examples involving 2-chloro-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one are not documented, the general reactivity of chloro-pyrimidines is well-established for such transformations.
The 1,4-oxazinone ring itself can participate in cycloaddition-cycloreversion reactions to yield highly substituted pyridines, a common motif in pharmaceuticals and agrochemicals. This transformation underscores the potential of the pyrimidooxazinone scaffold in generating a library of complex molecules from a single precursor.
| Reactant | Reaction Type | Potential Product Core Structure |
|---|---|---|
| Hydrazine derivatives | Nucleophilic substitution/Cyclization | Pyrimido-triazolo-oxazine |
| Amidines | Nucleophilic substitution/Cyclization | Imidazo-pyrimido-oxazine |
| Guanidine | Nucleophilic substitution/Cyclization | Imidazo-pyrimido-oxazine |
| Alkynes | Cycloaddition/Cycloreversion | Substituted Pyridyl-pyrimidine |
Note: This table presents hypothetical reaction pathways for 2-chloro-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one based on the known reactivity of related heterocyclic systems, as direct experimental data for this specific compound is not available.
Scaffolds for Supramolecular Chemistry and Material Science
The rigid, planar structure of the pyrimidooxazinone core, coupled with its potential for functionalization, makes it an attractive candidate for applications in supramolecular chemistry and material science. The introduction of recognition motifs, such as hydrogen bond donors and acceptors, could lead to the formation of self-assembling systems with defined architectures. While there is no specific research on 2-chloro-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one in this context, related heterocyclic systems have been explored for their ability to form ordered supramolecular structures.
In the field of material science, pyrimido-fused heterocycles have been investigated as building blocks for organic semiconductors and other functional materials. The electronic properties of the 2-chloro-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one scaffold could be tuned through chemical modification to develop materials with desired optical and electronic characteristics.
Development of Chemical Probes and Ligands for Molecular Target Studies
The pyrimidooxazinone scaffold holds promise for the development of chemical probes and ligands for studying biological targets. Its relatively simple structure allows for systematic modification to optimize binding affinity and selectivity for specific proteins.
Rational Design Principles for Specific Molecular Recognition
The rational design of ligands based on the 2-chloro-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one scaffold would involve leveraging its structural features for specific molecular interactions. The pyrimidine ring can participate in hydrogen bonding and π-stacking interactions, while the oxazinone ring provides a rigid framework. The 2-chloro position serves as a key handle for introducing a variety of substituents to probe the binding pocket of a target protein. Computational modeling and structure-based design would be instrumental in guiding the selection of appropriate modifications to achieve high-affinity and selective ligands.
Mechanism of Interaction at the Molecular Level (e.g., enzyme inhibition, receptor binding)
Derivatives of the broader class of pyrimido[4,5-b]oxazines have been investigated as inhibitors of various enzymes. For instance, a patent describes 3H,4H,5H,6H,7H-pyrimido[4,5- b ]oxazine-4,6-dione derivatives as inhibitors of the transient receptor potential ankyrin 1 (TRPA1) channel. While the specific mechanism of action for 2-chloro-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one is uncharacterized, related compounds often act as competitive inhibitors by occupying the active site of an enzyme or the binding pocket of a receptor. The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the protein.
| Structural Feature | Potential Interaction Type | Target Residue Examples |
|---|---|---|
| Pyrimidine Nitrogens | Hydrogen Bond Acceptor | Lysine, Arginine, Serine |
| Oxazinone Carbonyl | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |
| Fused Ring System | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| 2-Chloro Substituent (or derivative) | Hydrophobic/Halogen Bonding | Leucine, Isoleucine, Valine |
Note: This table illustrates the potential molecular interactions based on the general structure of the pyrimido[4,5-b]oxazin-6-one scaffold. Specific interactions would be dependent on the target protein's binding site.
Applications in Agrochemical Design (focused on chemical activity and structure, not biological effect)
The pyrimidine core is a common feature in many commercially successful agrochemicals. The 2-chloro-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one scaffold, therefore, presents a promising starting point for the design of new crop protection agents. The chemical reactivity of the 2-chloro group allows for the synthesis of a diverse library of derivatives with varying physicochemical properties, which is crucial for optimizing uptake, transport, and activity in plants and target pests.
The structure-activity relationship (SAR) studies of such a library would focus on how modifications to the scaffold affect its chemical properties, such as lipophilicity, electronic distribution, and steric profile. These properties, in turn, influence the molecule's ability to interact with its intended biological target in a pest or plant. While no specific agrochemical applications of 2-chloro-5H,6H,7H-pyrimido[4,5-b]oxazin-6-one have been reported, the general principles of agrochemical design suggest that this scaffold could be elaborated to produce novel herbicides, fungicides, or insecticides.
Future Prospects for Scaffold Diversification and Utility in Emerging Fields
The pyrimido[4,5-b] unar.ac.idnih.govoxazinone scaffold, exemplified by compounds like 2-chloro-5H,6H,7H-pyrimido[4,5-b] unar.ac.idnih.govoxazin-6-one, represents a versatile heterocyclic system with significant potential for future development in medicinal chemistry and materials science. The strategic fusion of a pyrimidine ring with an oxazine (B8389632) moiety provides a unique chemical space for the design of novel functional molecules. Future research is poised to expand the utility of this scaffold through innovative diversification strategies and exploration of its applications in cutting-edge fields.
The exploration of the pyrimido[4,5-b] unar.ac.idnih.govoxazinone scaffold is driven by the diverse biological activities observed in related heterocyclic systems. For instance, derivatives of the isomeric pyrimido[5,4-b] unar.ac.idnih.govoxazine have been investigated as GPR119 agonists for the potential treatment of type 2 diabetes. This suggests that the pyrimido[4,5-b] unar.ac.idnih.govoxazinone core could be a valuable starting point for the development of new therapeutic agents.
Scaffold Diversification Strategies:
Future efforts in diversifying the pyrimido[4,5-b] unar.ac.idnih.govoxazinone scaffold are likely to focus on several key strategies to modulate physicochemical properties and biological activity. These strategies include:
Bioisosteric Replacement: The substitution of key functional groups with bioisosteres can lead to improved potency, selectivity, and pharmacokinetic profiles. For example, the chlorine atom at the 2-position of the pyrimidine ring can be replaced with other halogens, small alkyl groups, or cyano groups to fine-tune electronic and steric properties. The oxazine ring offers opportunities for replacing the oxygen atom with sulfur (to yield a pyrimido[4,5-b] unar.ac.idnih.govthiazinone) or a substituted nitrogen, which could significantly alter the compound's biological activity and metabolic stability.
Scaffold Hopping: This approach involves replacing the core scaffold with a structurally different but functionally similar one. Insights gained from the pyrimido[4,5-b] unar.ac.idnih.govoxazinone scaffold could inspire the design of novel heterocyclic systems with improved drug-like properties. For instance, replacing the oxazine ring with other five- or six-membered heterocycles could lead to new classes of compounds with distinct biological targets.
Fragment-Based Drug Discovery (FBDD): The pyrimido[4,5-b] unar.ac.idnih.govoxazinone core can serve as a foundational fragment for FBDD campaigns. By identifying weak-binding fragments that interact with a biological target, these can be grown or linked to build more potent molecules, with the pyrimido-oxazinone core providing a rigid and synthetically tractable starting point.
Table 1: Potential Scaffold Diversification Strategies and Their Rationale
| Strategy | Target Moiety | Potential Modifications | Rationale for Diversification |
| Bioisosteric Replacement | 2-Chloro Group | -F, -Br, -I, -CH3, -CF3, -CN | Modulate electronic properties, metabolic stability, and binding interactions. |
| Oxazine Oxygen | -S, -N-R | Alter ring conformation, hydrogen bonding capacity, and pharmacokinetic properties. | |
| Scaffold Hopping | Oxazine Ring | Pyrrolidine, Piperidine, Morpholine | Explore new chemical space and intellectual property, improve solubility and ADME properties. |
| Pyrimidine Ring | Pyridine (B92270), Pyrazine, Triazine | Modulate core electronics, hydrogen bonding patterns, and target selectivity. | |
| Decoration and Functionalization | N5 and C7 Positions | Introduction of aryl, alkyl, and functionalized side chains | Explore structure-activity relationships and introduce vectors for further conjugation. |
Utility in Emerging Fields:
Beyond traditional medicinal chemistry, the unique electronic and structural features of pyrimido[4,5-b] unar.ac.idnih.govoxazinone derivatives suggest their potential utility in several emerging scientific and technological fields.
Chemical Biology and Probe Development: The scaffold can be functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags, to create chemical probes for studying biological pathways. These probes could be used to identify novel protein targets, visualize cellular processes, or as diagnostic tools. The inherent fluorescence of some related heterocyclic systems suggests that novel pyrimido-oxazinones could be developed as intrinsic fluorescent probes.
Materials Science: The planar and electron-rich nature of the pyrimido[4,5-b] unar.ac.idnih.govoxazinone system makes it an attractive candidate for applications in materials science. Similar nitrogen-containing heterocyclic scaffolds have been incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of the pyrimido-oxazinone core through chemical modification could lead to the development of new materials with tailored optical and electronic properties. For example, the pyrimido[4,5-g]quinazoline-4,9-dione scaffold has been used to construct polymer semiconductors for organic thin-film transistors. rsc.orgrsc.org
Agrochemicals: The pyrimidine core is a common feature in many commercially successful herbicides and fungicides. The novel pyrimido[4,5-b] unar.ac.idnih.govoxazinone scaffold could provide a new template for the discovery of agrochemicals with novel modes of action, potentially helping to combat the growing issue of resistance to existing treatments.
Table 2: Potential Applications of Pyrimido[4,5-b] unar.ac.idnih.govoxazinone Derivatives in Emerging Fields
| Emerging Field | Potential Application | Rationale |
| Chemical Biology | Fluorescent Probes, Affinity-Based Probes | The rigid, planar scaffold can be functionalized with reporter tags without compromising binding. Potential for intrinsic fluorescence. |
| Materials Science | Organic Semiconductors, Emitting Materials in OLEDs | The electron-rich heterocyclic system can be tuned for desired electronic and photophysical properties. |
| Agrochemicals | Herbicides, Fungicides, Insecticides | The pyrimidine moiety is a known pharmacophore in agrochemicals; the novel scaffold could lead to new modes of action. |
Q & A
Basic: What are the key synthetic routes for 2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one?
Methodological Answer:
Synthesis of pyrimido-oxazinone derivatives typically involves cyclization reactions of 4,5-diaminopyrimidin-6(1H)-one precursors with carbonyl-containing reagents. For example, ethyl pyruvate reacts with 5-amino-4-(xylosylamino)pyrimidine under controlled solvent conditions (e.g., non-hydroxylic solvents like THF) to yield oxazinone derivatives . Key steps include:
Intermediate Formation : Reacting diaminopyrimidine derivatives with ethyl pyruvate generates a Schiff base intermediate.
Cyclization : Solvent choice (e.g., THF vs. hydroxylic solvents) dictates regioselectivity. Non-polar solvents favor oxazinone formation, while polar solvents may lead to side products.
Purification : Column chromatography or recrystallization (e.g., from boiling water) ensures high purity .
Basic: How can the structure of this compound be confirmed experimentally?
Methodological Answer:
Structural confirmation relies on spectroscopic and analytical techniques:
- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks. For example, the carbonyl resonance (C=O) typically appears at ~170–180 ppm.
- Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 201.98) and fragmentation patterns .
- Elemental Analysis : Validates empirical formula (CHClNO) with ≤0.4% deviation for C, H, N .
Advanced: How does solvent choice influence regioselectivity in pyrimido-oxazinone synthesis?
Methodological Answer:
Regioselectivity is solvent-dependent due to intermediate stability. For example:
- Non-Hydroxylic Solvents (e.g., THF) : Promote cyclization via enamine intermediates, favoring oxazinone formation.
- Hydroxylic Solvents (e.g., MeOH) : Lead to hydrolysis or alternative pathways (e.g., pteridine derivatives) due to nucleophilic attack on intermediates .
Table 1 : Solvent Effects on Regioselectivity
| Solvent | Product Dominance | Yield (%) |
|---|---|---|
| THF | Pyrimido-oxazinone | 70–75 |
| MeOH | Pteridine side product | 20–30 |
Advanced: What computational methods predict physicochemical properties of this compound?
Methodological Answer:
- Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry (IMS) simulations estimate CCS values (e.g., 136.8 Ų for [M+H]+) to predict chromatographic behavior and molecular conformation .
- DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity at the chlorine and carbonyl sites .
Table 2 : Predicted CCS Values (Ų) for Adducts
| Adduct | m/z | CCS |
|---|---|---|
| [M+H]+ | 201.98 | 136.8 |
| [M+Na]+ | 223.97 | 150.9 |
Basic: What reactive sites enable functionalization of this compound?
Methodological Answer:
Key reactive sites include:
- Chlorine at Position 2 : Susceptible to nucleophilic substitution (e.g., with amines or thiols).
- Carbonyl Group at Position 6 : Participates in condensations (e.g., forming hydrazones) or reductions (e.g., to alcohols) .
Example : Reaction with piperazine under reflux replaces chlorine, generating derivatives for biological screening .
Advanced: What are potential biological targets for pyrimido-oxazinone derivatives?
Methodological Answer:
Patent data suggests TRPA1 ion channel inhibition for neuropathic pain management. Derivatives like 3H,4H,5H,6H,7H-pyrimido[4,5-b][1,4]oxazine-4,6-dione show sub-micromolar IC values in TRPA1 assays .
Methodology for Activity Screening :
In Vitro Assays : Calcium flux measurements in TRPA1-expressing HEK293 cells.
SAR Studies : Modifying substituents (e.g., methyl groups) to optimize potency and selectivity.
Advanced: How can contradictions in reported synthetic yields be resolved?
Methodological Answer:
Discrepancies arise from solvent purity, reaction scaling, or intermediate stability. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
